molecular formula C14H13BrN8O3S B15006547 N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B15006547
M. Wt: 453.28 g/mol
InChI Key: LHXLFGRAXWJNHQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a bromophenyl group, a triazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.

    Bromination: The bromophenyl group is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS).

    Coupling Reactions: The final step involves coupling the triazole derivative with the bromophenyl compound under suitable conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso derivatives, higher oxidation state compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and nitro functionalities.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.

    Chemical Research: Acts as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the nitro group can undergo redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-3,4,5-trimethoxybenzamide: Similar in having a bromophenyl group but differs in the rest of the structure.

    4-bromo-N-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)benzamide: Shares the triazole and bromophenyl groups but lacks the nitro functionality.

Uniqueness

N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to the combination of its bromophenyl, nitro, and triazole groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C14H13BrN8O3S

Molecular Weight

453.28 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[4-methyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H13BrN8O3S/c1-21-11(6-22-8-16-13(20-22)23(25)26)18-19-14(21)27-7-12(24)17-10-4-2-9(15)3-5-10/h2-5,8H,6-7H2,1H3,(H,17,24)

InChI Key

LHXLFGRAXWJNHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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